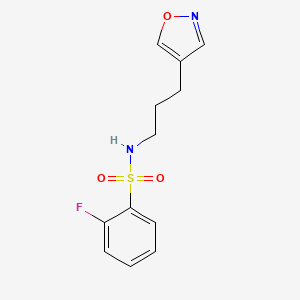

2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as benzenesulfonamide derivatives with various substituents that influence their biological activity. For instance, the first paper describes a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which were synthesized and evaluated for their ability to inhibit COX-2 and COX-1 enzymes. The introduction of a fluorine atom at the ortho position to the sulfonamide group on the phenyl ring was found to increase COX-1/COX-2 selectivity . The second paper discusses N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, with one of the compounds featuring a fluorine atom . These studies provide insights into the potential behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves the introduction of various substituents to the benzenesulfonamide core. In the first paper, the derivatives were synthesized to explore the effects of different substituents on the COX-2 and COX-1 inhibitory activities . The second paper details the synthesis of benzenesulfonamides with a phenylthiazol moiety, which showed high affinity for kynurenine 3-hydroxylase . Although the exact synthesis of 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide is not described, these papers suggest that similar synthetic strategies could be employed, such as the introduction of a fluorine atom to enhance selectivity or activity.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The presence of a fluorine atom, as mentioned in the first paper, can significantly enhance the selectivity of the compound for COX-2 over COX-1 . The second paper indicates that the incorporation of a phenylthiazol moiety into the benzenesulfonamide structure results in high-affinity inhibition of kynurenine 3-hydroxylase . These findings suggest that the molecular structure of 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide, particularly the presence of a fluorine atom and the isoxazolyl group, could be important for its biological activity.

Chemical Reactions Analysis

The chemical reactions involving benzenesulfonamide derivatives are not explicitly detailed in the provided papers. However, the papers do discuss the biochemical interactions of these compounds with their target enzymes. The first paper shows that the introduction of a fluorine atom can preserve the potency of the compound against COX-2 while increasing selectivity . The second paper demonstrates that the synthesized compounds are capable of inhibiting kynurenine 3-hydroxylase in vitro and in vivo . These interactions are indicative of the potential chemical reactivity of 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of the discussed benzenesulfonamide derivatives are not directly provided in the papers. However, the introduction of a fluorine atom is known to affect the lipophilicity, metabolic stability, and hydrogen bonding capacity of a molecule . These properties are important for the oral bioavailability and overall pharmacokinetic profile of a drug. The high-affinity inhibition of kynurenine 3-hydroxylase by the compounds in the second paper suggests that they possess the necessary properties to cross the blood-brain barrier and exert their effects in the brain . These insights can be extrapolated to infer that 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide may also exhibit favorable physical and chemical properties for drug development.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biochemical Evaluation

- Benzenesulfonamides, including compounds structurally related to 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide, have been synthesized and evaluated for their inhibitory properties against enzymes like kynurenine 3-hydroxylase. Such studies provide insights into their biochemical roles and potential therapeutic applications in conditions like neuronal injury (Röver et al., 1997).

Cyclooxygenase-2 Inhibition

- Research has focused on derivatives of benzenesulfonamides for their role in inhibiting cyclooxygenase-2 (COX-2), a significant target for anti-inflammatory drugs. Fluorine substitution on these molecules has been found to yield selectivity and potency for COX-2 inhibition, offering a pathway for developing new anti-inflammatory agents (Pal et al., 2003).

Antitumor Activity

- Novel benzenesulfonamide derivatives, including those with fluorine substitutions, have been synthesized and evaluated for their antitumor activity. Specific compounds have shown promising activity against certain cancer cell lines, providing a potential avenue for cancer therapy development (Sławiński & Brzozowski, 2006).

Photodynamic Therapy Applications

- Research into new benzenesulfonamide derivatives has also explored their use in photodynamic therapy for cancer treatment. Studies on compounds like zinc phthalocyanine, substituted with benzenesulfonamide groups, have revealed their potential due to high singlet oxygen quantum yields (Pişkin et al., 2020).

Radioactive Tracing in Medical Imaging

- Fluorinated analogues of benzenesulfonamides have been developed for use in positron emission tomography (PET) imaging. Their potent inhibitory activities make them useful for tracing biological processes in medical diagnostics (Toyokuni et al., 2005).

Metabolic Pathways and Drug Metabolism

- Studies have examined the metabolism of novel benzenesulfonamide derivatives to understand their pathways and implications in drug design and pharmacokinetics. These studies are crucial for developing drugs with optimal properties and minimal side effects (Słoczyńska et al., 2018).

Sensor Development

- Benzenesulfonamide derivatives have been utilized in developing selective sensors for metal ions. This has applications in environmental monitoring and possibly in medical diagnostics (Bozkurt & Gul, 2018).

Wirkmechanismus

Target of Action

The primary targets of the compound 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide are currently unknown. Isoxazole derivatives, to which this compound belongs, have been found to exhibit a wide spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The specific targets would depend on the particular biological activity exhibited by this compound.

Mode of Action

For instance, some isoxazole derivatives can inhibit the activity of certain enzymes, while others can bind to specific receptors, altering their function .

Biochemical Pathways

For instance, it could potentially interfere with the synthesis of certain proteins or the signaling pathways of specific receptors .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific biological activity. For instance, if the compound exhibits anticancer activity, it might induce apoptosis (programmed cell death) in cancer cells. If it exhibits anti-inflammatory activity, it might inhibit the production of pro-inflammatory cytokines .

Eigenschaften

IUPAC Name |

2-fluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O3S/c13-11-5-1-2-6-12(11)19(16,17)15-7-3-4-10-8-14-18-9-10/h1-2,5-6,8-9,15H,3-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSYNTCJBYQOGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NCCCC2=CON=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Iodo-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B3011036.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3011041.png)

![7-(4-chlorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3011043.png)

![6-amino-2-ethyl-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B3011045.png)

![[1-(difluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B3011046.png)

![N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3011050.png)

![[(2S,3As,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanamine;dihydrochloride](/img/structure/B3011055.png)

![8-(2-Furylmethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B3011057.png)

![4-Aminopyrimido[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B3011059.png)